molecular formula C18H14BrIN2O2 B7466857 (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B7466857
M. Wt: 497.1 g/mol
InChI Key: KEBPCGMVCRAJIH-UKTHLTGXSA-N
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Description

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-ethoxyaniline and 2-iodobenzaldehyde.

    Formation of the Enamine: The first step involves the formation of an enamine intermediate through the reaction of 3-bromo-4-ethoxyaniline with an appropriate aldehyde or ketone under acidic or basic conditions.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, to introduce the cyano group.

    Formation of the Amide: The final step involves the formation of the amide bond through the reaction of the cyano-enamine intermediate with an amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen substitution reactions may involve reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It could be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe or reagent in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
  • (E)-3-(3-chloro-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
  • (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Uniqueness

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is unique due to the specific combination of bromine, iodine, and ethoxy functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPCGMVCRAJIH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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